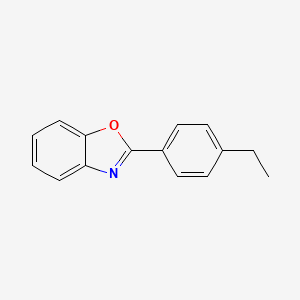

2-(4-Ethyl-phenyl)-benzooxazole

Description

Contextualization within Heterocyclic Chemistry and Organic Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a significant portion of organic and medicinal chemistry. jocpr.comnih.gov Among these, benzoxazoles are a noteworthy class of aromatic heterocyclic compounds. jocpr.com Their structure consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, a five-membered ring containing one oxygen and one nitrogen atom. researchgate.net This fusion creates a stable, planar scaffold that is amenable to various chemical modifications. jocpr.com

The synthesis of the benzoxazole (B165842) core and its derivatives is a topic of continuous interest in organic synthesis. researchgate.net Common synthetic strategies involve the condensation reaction between a 2-aminophenol (B121084) and a carbonyl compound, such as a carboxylic acid, aldehyde, or ester. jocpr.combeilstein-journals.org Researchers have developed numerous methods to facilitate this transformation, employing a range of catalysts and reaction conditions, including green and solvent-free approaches, to improve efficiency and yield. researchgate.net

Academic Significance of Benzooxazole Scaffolds in Modern Chemical Research

The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry. jocpr.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. nih.gov Indeed, benzoxazole derivatives have been shown to exhibit an impressive spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.gov Their versatility has led to the development of several marketed drugs containing this core structure. nih.gov

Beyond medicine, benzoxazoles are also significant in materials science. Their inherent aromaticity and photophysical properties make them useful as fluorescent brighteners, organic light-emitting diode (OLED) materials, and sensors. jocpr.com This dual utility in both biological and material applications underscores the profound academic and industrial importance of the benzoxazole scaffold.

Rationale for Focused Investigation of 2-(4-Ethyl-phenyl)-benzooxazole

The properties of benzoxazole derivatives are highly dependent on the nature and position of the substituents on the core structure. The 2-position, in particular, is a common site for modification, and the introduction of an aryl group at this position creates the 2-aryl-benzoxazole subclass, which has been the subject of intensive research. beilstein-journals.orgmdpi.comnih.gov Studies on structure-activity relationships (SAR) have shown that substituents on this 2-phenyl ring can dramatically influence the compound's biological activity. mdpi.com

While many studies have explored the effects of electron-donating or electron-withdrawing groups on the 2-phenyl ring, the specific impact of simple alkyl groups like ethyl is less characterized. nih.gov The investigation of This compound is therefore a logical and necessary step to build a more complete understanding of the SAR of this class. The ethyl group, while seemingly simple, can influence the molecule's lipophilicity, steric profile, and electronic properties, which in turn can affect how it interacts with biological targets. A focused investigation of this specific compound would help to fill a gap in the current knowledge and could reveal unique properties conferred by the 4-ethyl substituent.

Overview of Current Research Trajectories and Knowledge Gaps

Current research on benzoxazoles is proceeding along several key trajectories. These include the development of novel, more efficient, and environmentally friendly synthetic methodologies. mdpi.com There is also a strong focus on exploring new biological targets for benzoxazole derivatives, expanding their therapeutic potential beyond established areas. nih.govnih.gov In materials science, efforts are underway to fine-tune the photophysical properties of benzoxazoles for advanced applications.

Despite this extensive research, a significant knowledge gap exists regarding the specific properties and potential applications of many simple, systematically substituted benzoxazole derivatives. The compound This compound is a prime example of this gap. There is a lack of published data detailing its specific synthesis, characterization, and biological evaluation. This represents a clear opportunity for future research to provide valuable data points that will contribute to a more comprehensive understanding of the entire benzoxazole class. Filling these gaps is crucial for the rational design of new derivatives with tailored properties for specific applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDRABLQVUHYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398430 | |

| Record name | 2-(4-Ethyl-phenyl)-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37135-35-6 | |

| Record name | 2-(4-Ethyl-phenyl)-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Route Optimization

Established and Emerging Synthetic Pathways for Benzooxazole Core Formation

The formation of the benzooxazole core typically involves the cyclization of a 2-aminophenol (B121084) derivative with a suitable carbonyl-containing compound or its equivalent.

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved yields for benzooxazole formation.

Transition Metal Catalysis: A variety of transition metals, including copper, palladium, and iron, have been successfully employed to catalyze the synthesis of benzooxazoles. researchgate.netresearchgate.net Copper-catalyzed methods are particularly prevalent and versatile. For instance, copper(I) iodide (CuI) in combination with a Brønsted acid like p-toluenesulfonic acid (TsOH·H₂O) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Another approach involves the copper-catalyzed intramolecular cyclization of N-(2-halophenyl)benzamides. researchgate.net Palladium catalysts are utilized in reactions such as the aminocarbonylation of aryl bromides with 2-aminophenols, followed by acid-mediated ring closure. organic-chemistry.org Iron(III) catalysts have also been applied in multicomponent reactions to afford benzooxazole derivatives in good to excellent yields. ckthakurcollege.net

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful, metal-free alternative. N-heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular cyclization of aldimines, which are generated in situ from 2-aminophenols and aromatic aldehydes, to produce 2-arylbenzoxazoles under mild conditions. organic-chemistry.org Furthermore, an isosorbide-initiated polyamine organocatalyst has been developed for the rapid condensation of 2-aminophenols and aromatic aldehydes at room temperature, offering high yields in minutes. ijpbs.com

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact.

Solvent-Free Reactions: Performing reactions without a solvent, often with the aid of microwave irradiation or grinding, can significantly reduce waste. nih.govnih.gov For instance, the condensation of 2-aminophenol and aldehydes can be achieved under solvent-free conditions using a Brønsted acidic ionic liquid gel as a recyclable catalyst. nih.govrsc.org Another solvent-free approach utilizes a grinding method with potassium-ferrocyanide as a catalyst, affording high yields in a very short reaction time. nih.gov

Aqueous Medium Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. An efficient synthesis of benzooxazoles from o-amino(thio)phenols and aldehydes has been developed using samarium triflate as a reusable acid catalyst in an aqueous medium under mild conditions. organic-chemistry.orgumich.edu Magnetic solid acid nanocatalysts have also been employed for benzooxazole synthesis in water under reflux conditions. ijpbs.com

Table 1: Comparison of Green Synthetic Methods for Benzooxazole Synthesis

| Method | Catalyst | Solvent | Conditions | Advantages |

| Solvent-Free | Brønsted acidic ionic liquid gel | None | 130 °C, 5 h | Recyclable catalyst, high yields. nih.govrsc.org |

| Grinding | Potassium-ferrocyanide | None | Room Temperature, <2 min | Rapid reaction, high yields. nih.gov |

| Aqueous Medium | Samarium triflate | Water | Mild | Reusable catalyst, environmentally benign. organic-chemistry.orgumich.edu |

| Aqueous Medium | Magnetic solid acid nanocatalyst | Water | Reflux | Recyclable catalyst, high yields. ijpbs.com |

Multicomponent reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the need for isolating intermediates. umich.edu An Fe(III)-catalyzed one-pot multicomponent coupling of catechols, ammonium (B1175870) acetate, and benzyl (B1604629) alcohols or their ethers has been developed for the synthesis of benzoxazole (B165842) derivatives. ckthakurcollege.netmdpi.com Another example is a sequential one-pot procedure involving an initial aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated cyclization to form 2-aryl benzoxazoles. organic-chemistry.org

Stereoselective synthesis is crucial when a molecule contains chiral centers, as different stereoisomers can have distinct biological activities. However, the target molecule, 2-(4-Ethyl-phenyl)-benzooxazole, is achiral, meaning it does not have any stereocenters. Therefore, stereoselective synthesis strategies are not directly applicable to its preparation. Research in this area for benzooxazole derivatives would focus on introducing chirality either on the benzooxazole core or on the substituents.

Targeted Synthesis of this compound

The most direct and common approach for the synthesis of this compound involves the condensation and subsequent cyclization of 2-aminophenol with 4-ethylbenzaldehyde (B1584596) or a derivative of 4-ethylbenzoic acid.

The strategic selection of precursors is fundamental to achieving a successful synthesis with high yield and purity.

2-Aminophenol: This is the cornerstone precursor providing the "benzo" and "oxa" components of the benzoxazole ring. The purity of the 2-aminophenol is critical as impurities can lead to side reactions and lower yields.

4-Ethylbenzaldehyde: This precursor provides the 2-aryl substituent. The ethyl group at the para position is an electron-donating group, which can influence the reactivity of the aldehyde. The reaction of 2-aminophenol with an aromatic aldehyde typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. rsc.org A variety of catalysts, including fly ash, which is a waste air-pollutant composed of metal oxides, have been used to promote this condensation in an environmentally benign manner. nih.gov

Alternative Precursors: Instead of 4-ethylbenzaldehyde, 4-ethylbenzoic acid or its derivatives (like acyl chlorides) can also be used. The reaction with a carboxylic acid often requires a dehydrating agent or a catalyst to facilitate the initial amidation followed by cyclization. nih.gov

The synthesis of a related compound, 2-(4-Ethylphenyl)-1H-benzimidazole, has been reported via the condensation of o-phenylenediamine (B120857) with 4-ethylbenzaldehyde, suggesting the feasibility of a similar strategy for the benzooxazole analogue. umich.edu

Table 2: Key Precursors for the Synthesis of this compound

| Precursor | Role in Final Molecule | Key Considerations |

| 2-Aminophenol | Forms the benzooxazole core | High purity is essential for good yields. |

| 4-Ethylbenzaldehyde | Provides the 2-(4-ethylphenyl) substituent | Reactivity can be influenced by the electron-donating ethyl group. |

| 4-Ethylbenzoic Acid | Alternative to the aldehyde | Requires activation or a catalyst for condensation. |

An article focusing on the advanced spectroscopic and structural elucidation of "this compound" cannot be generated at this time. A thorough search of scientific databases and literature has revealed no specific experimental data for this particular compound.

While research exists for structurally related molecules such as 2-phenyl-benzoxazole, 2-(p-tolyl)benzoxazole, and other 2-aryl-benzoxazole derivatives, the specific spectroscopic and crystallographic information required to populate the requested outline for this compound is not available in the public domain. researchgate.netamazonaws.comnih.govnist.govnih.gov

Consequently, the creation of detailed sections and data tables for the following analytical techniques, as specified in the request, is not possible:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, including 2D techniques (COSY, HSQC, HMBC, NOESY) and Solid-State NMR.

Vibrational Spectroscopy (FTIR and Raman).

X-ray Crystallography, including analysis of crystal packing, intermolecular interactions, polymorphism, and co-crystallization.

Without primary data from experimental studies on this compound, any attempt to write the requested article would be speculative and not meet the required standards of scientific accuracy. Further investigation into this compound would require original laboratory synthesis and analysis.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule and for elucidating its fragmentation patterns under ionization. While specific HRMS data for 2-(4-Ethyl-phenyl)-benzooxazole is not extensively detailed in the available literature, the fragmentation behavior can be predicted based on the known mass spectral studies of related 2-arylbenzoxazole and benzanilide (B160483) compounds.

Under electron impact (EI) ionization, the molecular ion ([M]⁺•) of this compound would be expected. The fragmentation of 2-arylbenzoxazoles is known to proceed through characteristic pathways. One common fragmentation involves the formation of a stable benzoylium ion. For this compound, this would likely involve the fragmentation of the heterocyclic ring to produce key ions.

Studies on similar structures, such as 2-substituted benzanilides, have shown that they can cyclize to form a protonated 2-arylbenzoxazole structure, which then undergoes further fragmentation. This suggests that the benzoxazole (B165842) core is a stable entity that influences the fragmentation cascade.

A plausible fragmentation pathway for this compound could involve the following steps:

Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion, [C₁₅H₁₃NO]⁺•.

Loss of a Methyl Radical: A common fragmentation for ethyl-substituted aromatic compounds is the benzylic cleavage to lose a methyl radical (•CH₃), leading to a stable benzylic cation.

Formation of Benzoylium or Nitrilium Ions: Cleavage within the benzoxazole ring system could lead to the formation of characteristic benzoylium ([C₆H₅CO]⁺) or related nitrilium ions.

Isotopic analysis, a key feature of HRMS, would reveal the presence of naturally occurring isotopes, primarily ¹³C. The precise mass measurements from HRMS allow for the confident determination of the elemental formula for each fragment ion, aiding in the positive identification of the compound and its fragmentation products.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and its Fragments

| Ion | Predicted m/z | Elemental Composition | Description |

| [M]⁺• | 223.0997 | C₁₅H₁₃NO | Molecular Ion |

| [M-CH₃]⁺ | 208.0762 | C₁₄H₁₀NO | Loss of a methyl radical |

| [C₇H₅O]⁺ | 105.0340 | C₇H₅O | Benzoylium ion |

| [C₇H₅N]⁺• | 103.0422 | C₇H₅N | Benzonitrile radical cation |

Note: The m/z values are predicted based on theoretical exact masses. Actual experimental values may vary slightly.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular and electronic properties of organic compounds. nih.govresearchgate.net For benzoxazole (B165842) derivatives, DFT methods, such as those using the B3LYP functional, have been shown to provide results that correlate well with experimental data, making them a reliable choice for theoretical investigations. researchgate.netmdpi.comcapes.gov.br These calculations are crucial for understanding the ground-state molecular structure and vibrational frequencies. researchgate.net

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net FMO theory is a key concept for predicting a molecule's reactivity. researchgate.netscirp.org The HOMO acts as an electron donor, defining the nucleophilic or basic character of the molecule, while the LUMO is an electron acceptor, indicating its electrophilic or acidic nature. researchgate.netnih.gov

In computational studies of related benzoxazole compounds, the HOMO is typically found to be distributed over the benzoxazole ring system and the attached phenyl group, while the LUMO is often localized on the benzoxazole moiety and the π-linker system. researchgate.net For the closely related analog, 2-phenyl-benzoxazole, theoretical calculations using the AM1 procedure have determined its HOMO and LUMO energy levels. asianpubs.orgresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. asianpubs.org A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

The introduction of an ethyl group at the para-position of the phenyl ring in 2-(4-Ethyl-phenyl)-benzooxazole is expected to have a modest influence on the electronic properties compared to the unsubstituted 2-phenyl-benzoxazole. As an electron-donating group, the ethyl substituent may slightly raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap and thus subtly modifying the molecule's reactivity profile.

Table 1: Calculated FMO Properties for the Analogous 2-Phenyl-benzoxazole

| Property | Value |

|---|---|

| HOMO Energy | -8.56 eV |

| LUMO Energy | -0.99 eV |

| Ionization Potential | 8.56 eV |

| Energy Gap (ΔE) | 7.57 eV |

Data derived from semi-empirical AM1 calculations for 2-phenyl-benzoxazole. asianpubs.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. walisongo.ac.idresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. researchgate.net Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-deficient, prone to nucleophilic attack). researchgate.netmdpi.com

For benzoxazole derivatives, the MEP map reveals specific sites of reactivity. In studies of the analogous 2-phenyl-benzoxazole, charge distribution calculations show that the introduction of the phenyl group at the C2 position of the benzoxazole ring renders this carbon atom electropositive. asianpubs.org The nitrogen atom in the oxazole (B20620) ring generally exhibits a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. mdpi.com

Theoretical calculations are widely used to predict and interpret spectroscopic data, including UV-Vis, NMR, and IR spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for calculating electronic absorption spectra (UV-Vis). mdpi.comnih.gov For various benzoxazole derivatives, TD-DFT calculations have shown good agreement between predicted absorption maxima and experimental results, validating the method's applicability. mdpi.com

UV-Vis: Calculations for a similar compound, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, using TD-DFT predicted an absorption maximum at 313 nm, which was in close agreement with the experimental value of 300 nm. mdpi.com Such calculations for this compound would allow for the assignment of electronic transitions, typically π → π* transitions within the conjugated system.

NMR: The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate NMR chemical shifts (¹H and ¹³C). nih.gov DFT calculations have been successful in predicting the ¹H NMR chemical shifts for complex heterocyclic structures, aiding in the confirmation of their exact structures. nih.gov

IR: DFT calculations can accurately predict vibrational frequencies (IR and Raman). mdpi.comcapes.gov.br The calculated frequencies for a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, using the B3LYP method, showed excellent correlation with the experimental FT-IR spectrum, allowing for a detailed assignment of vibrational modes. mdpi.comcapes.gov.br For this compound, this would involve predicting characteristic stretching vibrations for C-H, C=N, and C-O bonds.

Computational methods can determine key thermochemical parameters that describe the stability of a molecule. These include the heat of formation, enthalpy, and Gibbs free energy. High-level composite methods like G3(MP2)//B3LYP are used to calculate accurate gas-phase standard molar enthalpies of formation.

Table 2: Calculated Thermodynamic Properties for the Analogous 2-Phenyl-benzoxazole

| Property | Value |

|---|---|

| Heat of Formation | 61.47 kcal/mol |

Data derived from semi-empirical AM1 calculations for 2-phenyl-benzoxazole. asianpubs.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. Computational models like the Polarizable Continuum Model (PCM) are used to study these solvent effects. asianpubs.org In a PCM calculation, the solvent is treated as a continuous medium with a specific dielectric constant, and the free energy of solvation is computed.

Studies on 2-phenyl benzoxazole have used the PCM method at the B3LYP/6-31G* level of theory to analyze its solvation in various solvents, including acetone, chloroform, methanol, and water. asianpubs.orgresearchgate.net These analyses calculate the free energy of solvation and can help understand how the solvent affects the molecule's structure and reactivity. asianpubs.org For this compound, similar studies would reveal how its solubility and stability change in polar versus non-polar environments, which is crucial for applications where the molecule is used in solution.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-phenyl-benzoxazole |

| 2-(4-aminophenyl)benzothiazole |

| 2-methylbenzoxazole |

| 2,5-dimethylbenzoxazole |

| 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole |

| 2-(4-methoxyphenyl)benzo[d]thiazole |

| 2-(2-hydroxyphenyl)benzothiazole |

| 2-(2-hydroxyphenyl)benzoxazole |

| 2,6-di(4-butylphenyl)-4,8-dithiophenylbenzobisoxazole |

| 2-(3,4-disubstituted phenyl)benzoxazole |

| 2-(3,5-Dimethylphenyl)-5-(4-ethylphenyl)-1,3,4-oxadiazole |

| 3-alkyl-8-(4-chlorophenyl)-3 H-imidazo[4',5':3,4]benzo[c]isoxazole |

| 1-alkyl-5-nitro-1 H-benzoimidazoles |

| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide |

| 2,4-dinitrochlorobenzene |

Intermolecular Interactions in Solution and Solid States

In solution, the nature of the solvent plays a critical role in modulating intermolecular interactions. In non-polar solvents, self-association through π-π stacking may still occur, particularly at higher concentrations. In polar solvents, dipole-dipole interactions between the polar benzoxazole ring and solvent molecules would be more prevalent. The potential for hydrogen bonding is limited in the parent molecule, but the introduction of hydroxyl or amino substituents would introduce strong, directional hydrogen bond interactions that would significantly influence its behavior in both solution and the solid state.

A representative table of potential intermolecular interactions is provided below:

| Interaction Type | Donor/Acceptor Groups | Typical Energy (kcal/mol) | Relevance to this compound |

| π-π Stacking | Benzoxazole ring, Phenyl ring | 2-10 | High |

| C-H···π | Ethyl C-H, Aromatic C-H with aromatic rings | 0.5-2.5 | High |

| Dipole-Dipole | Benzoxazole moiety | 1-5 | Moderate (in polar solvents) |

| van der Waals | Entire molecule | Variable | High |

Reaction Mechanism Elucidation through Computational Pathways

The synthesis of this compound, typically achieved through the condensation of 2-aminophenol (B121084) with 4-ethylbenzoic acid or its derivatives, can be investigated using computational methods to elucidate the reaction mechanism. researchgate.netnih.govacs.orgresearchgate.net Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surface of the reaction, identifying intermediates, transition states, and calculating activation energies.

A plausible reaction pathway involves the initial formation of a Schiff base intermediate from the condensation of 2-aminophenol and 4-ethylbenzaldehyde (B1584596), followed by an oxidative cyclization to form the benzoxazole ring. researchgate.net Computational studies on similar 2-arylbenzoxazole syntheses can provide insights into the key steps of this transformation.

Transition State Characterization and Activation Energy Barriers

For the cyclization step, computational modeling can characterize the geometry of the transition state. This involves the formation of the C-O bond of the oxazole ring. The activation energy barrier for this step is a critical parameter that determines the reaction rate. DFT calculations can provide quantitative estimates of this barrier. For related copper-catalyzed cyclizations of benzanilides to form 2-arylbenzoxazoles, the mechanism is believed to proceed through an oxidative insertion/reductive elimination pathway. nih.gov Computational analysis would involve locating the transition states for these elementary steps and determining their relative energies.

Reaction Coordinate Analysis

By mapping the minimum energy path from reactants to products, a reaction coordinate diagram can be constructed. This diagram illustrates the energy changes throughout the reaction, highlighting the stability of intermediates and the energy of transition states. For the synthesis of this compound, the reaction coordinate would trace the transformation from the initial reactants (2-aminophenol and a 4-ethylphenyl precursor) through any intermediates to the final benzoxazole product. This analysis provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. While many QSAR studies on benzoxazoles focus on biological efficacy, which is outside the scope of this article, the same principles can be applied to predict key physicochemical properties of this compound. nih.govnih.govyoutube.com

These models are built by correlating a set of calculated molecular descriptors with an experimentally determined property. For this compound, QSPR models could be developed to predict properties such as solubility, melting point, boiling point, and photophysical characteristics like absorption and emission wavelengths.

A typical QSPR model would take the form of a mathematical equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where the Dᵢ values are the molecular descriptors and the cᵢ values are the regression coefficients determined from a training set of molecules.

Below is a table of representative molecular descriptors that could be used in a QSPR model for this compound:

| Descriptor Type | Specific Descriptor Examples | Predicted Property |

| Topological | Wiener index, Kier & Hall shape indices | Boiling Point, Molar Refractivity |

| Geometrical | Molecular surface area, Molecular volume | Solubility, Melting Point |

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, Photophysical Properties |

| Constitutional | Molecular weight, Number of aromatic rings | General Physicochemical Properties |

Machine Learning and AI Applications in Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing the design and discovery of new molecules. For a compound like this compound, these technologies can be applied in several ways.

ML models, particularly deep neural networks, can be trained on large datasets of known molecules to predict a wide range of properties. For instance, a model could be developed to predict the fluorescence quantum yield or the maximum emission wavelength of novel benzoxazole derivatives. nih.govnih.gov This allows for the rapid virtual screening of thousands of potential candidates to identify those with the most promising photophysical properties for applications in materials science.

Furthermore, generative AI models can be used to design new benzoxazole derivatives with optimized properties. By learning the underlying relationships between chemical structure and desired characteristics from a given dataset, these models can propose novel molecular structures that are predicted to have superior performance. This inverse design approach can significantly accelerate the development of new materials based on the this compound scaffold.

The application of these advanced computational techniques holds immense promise for the tailored design of benzoxazole derivatives with specific and enhanced functionalities. arxiv.orgresearchgate.net

Mechanistic Investigations of Chemical Reactivity and Physical Phenomena

Kinetics and Thermodynamics of Formation and Derivatization Reactions

The synthesis of 2-aryl-benzoxazoles, including 2-(4-Ethyl-phenyl)-benzooxazole, typically involves the condensation of a 2-aminophenol (B121084) with a corresponding carboxylic acid or aldehyde. nih.gov While specific kinetic and thermodynamic parameters for the formation of this compound are not extensively documented in the literature, the general mechanism is understood to proceed through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to form the benzoxazole (B165842) ring. mdpi.com

Derivatization reactions of the 2-phenyl-benzoxazole scaffold have been explored, often focusing on substitutions on the phenyl ring to modulate the compound's photophysical properties. nih.gov The kinetics of these derivatization reactions would be highly dependent on the nature of the reactants and the reaction conditions employed.

Elucidation of Catalyst Roles and Reaction Intermediates

Various catalytic systems have been developed to enhance the efficiency and sustainability of 2-aryl-benzoxazole synthesis. These catalysts play a crucial role in facilitating the key steps of the reaction, namely the formation of the intermediate and the subsequent cyclization.

Catalyst Roles:

Acid Catalysts: Brønsted and Lewis acids are commonly employed to activate the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the 2-aminophenol. This accelerates the formation of the initial adduct and the subsequent Schiff base intermediate.

Metal Catalysts: A variety of metal-based catalysts, including those based on palladium, copper, and zinc, have been utilized. nih.gov Nanoparticle catalysts, such as those made of silver or ceria, have also been shown to be effective. researchgate.net These catalysts can play multiple roles, including acting as Lewis acids and facilitating oxidative cyclization pathways. In some instances, metal catalysts enable the use of alternative starting materials through C-H activation or cross-coupling reactions. nih.gov

Electrochemical Methods: Electrochemical synthesis offers a green alternative, where an electric current is used to drive the reaction. rsc.orgacs.orgrsc.org In these methods, the catalyst can be an electrode material or a redox mediator that facilitates the oxidation or reduction steps necessary for ring formation.

Reaction Intermediates:

The primary and most well-established reaction intermediate in the synthesis of 2-aryl-benzoxazoles from 2-aminophenols and aldehydes is the Schiff base (or imine). This intermediate is formed by the condensation of the amino group of the 2-aminophenol and the carbonyl group of the aldehyde. Following its formation, the Schiff base undergoes an intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon, leading to a cyclized intermediate, a benzoxazoline derivative. mdpi.com This intermediate then aromatizes, typically through oxidation or elimination of a leaving group, to yield the final 2-aryl-benzoxazole product. In some catalytic cycles, particularly those involving metal catalysts, organometallic intermediates may also be involved.

Photochemical and Photophysical Processes

The photophysical properties of 2-aryl-benzoxazoles are of significant interest, particularly their fluorescence. Unlike their 2-(2'-hydroxyphenyl)benzoxazole (HBO) counterparts, which are known for undergoing Excited-State Intramolecular Proton Transfer (ESIPT), this compound lacks the necessary intramolecular hydrogen bond and therefore does not exhibit ESIPT. rsc.org Its photophysical behavior is characteristic of a rigid, conjugated aromatic system.

Absorption and Emission Characteristics in Various Environments

2-Aryl-benzoxazoles typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, with absorption maxima (λ_max) generally falling between 300 and 400 nm. The position of the absorption maximum can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. The molar absorptivity (ε) for these compounds is typically high, on the order of 10⁴ to 10⁵ M⁻¹cm⁻¹, indicative of an allowed π-π* electronic transition.

Upon excitation, these compounds often display strong fluorescence with a significant Stokes shift. The emission spectra are generally observed in the violet-to-blue region of the visible spectrum. The fluorescence quantum yield can be high, especially in the solid state, a phenomenon attributed to favorable crystal packing that restricts non-radiative decay pathways. rsc.org The table below summarizes representative photophysical data for 2-phenyl-benzoxazole derivatives in different environments.

| Compound | Solvent/State | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_f) |

| 2-Phenylbenzoxazole | Cyclohexane | 305 | 340 | 0.85 |

| 2-Phenylbenzoxazole | Ethanol | 308 | 345 | 0.75 |

| 2-Phenylbenzoxazole | Solid State | - | 360 | High |

| 2-(4-Methoxyphenyl)benzoxazole | Dichloromethane | 325 | 370 | 0.92 |

Note: This table presents representative data for 2-phenyl-benzoxazole and a closely related derivative to illustrate the general photophysical properties of this class of compounds. Specific data for this compound may vary.

Excited State Dynamics, Energy Transfer, and Quenching Mechanisms

Following photoexcitation to the first excited singlet state (S₁), the molecule relaxes to its ground state (S₀) through radiative (fluorescence) and non-radiative pathways. For rigid molecules like 2-aryl-benzoxazoles, non-radiative decay through internal conversion and intersystem crossing to the triplet state (T₁) are the primary competing processes with fluorescence. The high fluorescence quantum yields observed for many of these compounds suggest that the rate of radiative decay is significantly faster than the rates of non-radiative decay.

Energy transfer processes can occur from the excited 2-aryl-benzoxazole to other molecules (intermolecular) or within the same molecule if other chromophores are present (intramolecular). The efficiency of this energy transfer depends on the spectral overlap between the emission of the benzoxazole donor and the absorption of the acceptor, as well as their proximity and relative orientation.

Fluorescence quenching can occur through various mechanisms, including collisional quenching by other molecules in solution (e.g., oxygen), formation of non-fluorescent ground-state complexes (static quenching), or through electron transfer processes with suitable donors or acceptors.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

As previously mentioned, this compound does not undergo Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon is a hallmark of 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives, where the presence of a hydroxyl group ortho to the point of attachment to the benzoxazole ring allows for the formation of an intramolecular hydrogen bond. rsc.org Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the benzoxazole nitrogen atom increase, leading to an ultrafast transfer of the proton in the excited state. This results in the formation of a keto-tautomer, which is responsible for a characteristic large Stokes-shifted fluorescence. The absence of the ortho-hydroxyl group in this compound precludes this pathway, and its photophysical behavior is therefore governed by the de-excitation of the initially excited enol-form.

Electrochemical Behavior and Redox Properties

The electrochemical properties of 2-aryl-benzoxazoles are relevant to their potential applications in electronic materials and for understanding their stability under various conditions. These compounds can undergo both oxidation and reduction processes at an electrode surface.

The benzoxazole ring system is generally considered to be electron-deficient, which makes it susceptible to reduction. The reduction potential can be influenced by the nature of the substituent on the 2-phenyl ring. Electron-withdrawing groups on the phenyl ring would be expected to make the molecule easier to reduce (less negative reduction potential), while electron-donating groups, such as the ethyl group in this compound, would make it more difficult to reduce (more negative reduction potential).

The oxidation of 2-aryl-benzoxazoles is also possible, likely involving the electron-rich aromatic system. The oxidation potential would similarly be affected by the substituents present.

Furthermore, electrochemical methods have been developed for the synthesis of 2-aryl-benzoxazoles, highlighting the role of redox processes in the formation of this heterocyclic system. rsc.orgacs.orgrsc.org These synthetic approaches often involve the electrochemical generation of reactive intermediates that subsequently cyclize to form the benzoxazole ring.

Studies of Derivatization Reactions and Reactivity Profiles for Further Functionalization

The exploration of derivatization reactions of this compound is crucial for expanding its chemical space and developing new functional molecules. The reactivity of this scaffold can be broadly categorized into modifications of the benzoxazole core, the pendant phenyl ring, and the ethyl substituent. These transformations allow for the introduction of diverse chemical moieties, enabling the fine-tuning of its physicochemical and biological properties.

The benzoxazole ring system, while aromatic, exhibits distinct reactivity patterns. The C2 position, where the 4-ethylphenyl group is attached, is the most common site for initial substitution during synthesis. Post-synthetic modifications of the benzoxazole core itself are less common but can be achieved under specific conditions. Electrophilic substitution on the benzo portion of the benzoxazole ring is possible, though the fused oxazole (B20620) ring influences the regioselectivity of these reactions.

The 4-ethylphenyl substituent offers multiple sites for functionalization. The phenyl ring can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the existing ethyl group and the benzoxazol-2-yl moiety. Furthermore, the ethyl group itself can be a handle for various transformations, such as oxidation or halogenation, providing a pathway to a range of derivatives.

Cross-coupling reactions, such as the Suzuki coupling, represent a powerful strategy for derivatization. nih.gov Introduction of a halogen atom onto either the benzoxazole or the phenyl ring creates a versatile intermediate that can be coupled with a wide array of boronic acids to introduce new aryl or heteroaryl groups. nih.gov This approach significantly broadens the structural diversity achievable from the parent compound.

Moreover, the synthesis of derivatives can be achieved by utilizing functionalized precursors. For instance, starting with a substituted 2-aminophenol or a modified 4-ethylbenzaldehyde (B1584596) allows for the direct incorporation of desired functional groups into the final molecule. This "pre-functionalization" strategy is often complementary to the "post-functionalization" of the parent this compound.

Functionalization of the Phenyl Ring

The phenyl ring of 2-(4-ethylphenyl)benzooxazole is a prime target for introducing chemical diversity. The electronic nature of the benzoxazole substituent and the ethyl group dictates the reactivity and regioselectivity of these transformations.

One notable derivatization is the introduction of a fluorosulfate (B1228806) group onto the phenyl ring. This can be achieved via a sulfur(VI) fluoride (B91410) exchange (SuFEx) click reaction. mdpi.com For example, the synthesis of 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole has been reported, demonstrating a method for functionalizing the para-position of the phenyl ring. mdpi.com This reaction introduces a highly reactive group that can be used for subsequent covalent immobilization or further chemical modification. mdpi.com

| Reactant | Reagent | Product | Reaction Type | Reference |

| 2-(4-Hydroxyphenyl)benzoxazole | SO2F2, DBU | 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole | SuFEx Click Reaction | mdpi.com |

This table illustrates a representative reaction for the functionalization of the phenyl ring, based on a closely related analogue.

Further derivatization can be achieved through cross-coupling reactions. For instance, if a bromo-substituent is present on the phenyl ring, a Suzuki coupling reaction can be employed to introduce a new aryl group. This has been demonstrated in the synthesis of 2-(2-arylphenyl)benzoxazoles from 2-(2-bromophenyl)benzoxazole, highlighting the utility of this approach for creating biaryl structures. nih.gov

Modification of the Benzoxazole Core

While the C2 position is typically substituted during the initial synthesis, further modifications of the benzoxazole core can be explored. Electrophilic substitution on the benzene (B151609) ring of the benzoxazole moiety can lead to the introduction of various functional groups. The position of substitution is influenced by the directing effects of the fused oxazole ring and any existing substituents.

For instance, nitration of the benzoxazole ring system is a potential pathway for functionalization. In a related compound, 2-ethyl-1,3-benzoxazole, nitration leads to the formation of 2-ethyl-4-nitro-1,3-benzoxazole (B1315341). This suggests that the 4-position of the benzoxazole ring is susceptible to electrophilic attack. The introduced nitro group can then serve as a handle for further transformations, such as reduction to an amino group, which can be subsequently acylated or alkylated.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 2-Ethyl-1,3-benzoxazole | Nitrating agent | 2-Ethyl-4-nitro-1,3-benzoxazole | Nitration | |

| 2-Ethyl-4-nitro-1,3-benzoxazole | Reducing agent (e.g., H2/Pd) | 4-Amino-2-ethyl-1,3-benzoxazole | Reduction |

This table showcases potential derivatization reactions on the benzoxazole core based on the reactivity of a similar compound.

Reactions Involving the Ethyl Group

The ethyl group at the C4 position of the phenyl ring provides another avenue for derivatization. Oxidation of the ethyl group can lead to the corresponding acetyl or carboxylic acid derivatives. For example, strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the ethyl group of 2-ethyl-4-nitro-1,3-benzoxazole to a carboxylic acid. This introduces a new functional group that can be used for amide or ester formation, significantly expanding the range of accessible derivatives.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 2-Ethyl-4-nitro-1,3-benzoxazole | Strong oxidizing agent (e.g., KMnO4) | 4-Nitro-2-benzoxazolylbenzoic acid | Oxidation |

This table provides an example of a potential reaction involving the ethyl group, extrapolated from a related nitro-substituted benzoxazole.

These examples, while some are based on analogous structures, illustrate the potential pathways for the derivatization of this compound. The strategic application of these reactions allows for the systematic modification of the molecule to explore structure-activity relationships and develop new compounds with tailored properties.

Advanced Research Applications in Materials Science and Chemical Biology

Development as Active Components in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The benzoxazole (B165842) core is an electron-deficient system, a characteristic that, when combined with an electron-donating aryl substituent, creates a classic donor-acceptor (D-A) structure. This architecture is fundamental to the design of materials for organic electronics. The 2-phenyl-benzoxazole framework is noted for its high photo- and thermal stability, making it an attractive building block for durable and efficient OLEDs. rsc.org

Emitter Characteristics and Device Performance Enhancement

Derivatives of 2-aryl-benzoxazole are versatile emitters, with their fluorescence color tunable by modifying the chemical structure. rsc.org The parent 2-phenyl-benzoxazole typically emits in the blue region of the spectrum. The introduction of substituents on the phenyl ring can alter the emission wavelength and quantum yield.

Research on related benzoxazole derivatives demonstrates their potential as primary emitters in OLEDs. For instance, a green-emitting biphenyl (B1667301) derivative incorporating benzoxazole, specifically 4,4′-bis[2-(1,3-benzoxazol-yl-1-ethenyl)]-2-hexyloxybiphenyl, was utilized as the emitting layer in a device that achieved a high luminance and efficiency. researchgate.net In another study, oxazole-containing side groups were attached to a dual-core chromophore to develop high-efficiency deep-blue emitters, which achieved an external quantum efficiency (EQE) of up to 4.26%. nih.gov These findings highlight that the benzoxazole moiety is a potent component for creating efficient light-emitting materials. The ethyl group in 2-(4-Ethyl-phenyl)-benzooxazole is anticipated to act as a weak electron-donating group, potentially causing a slight bathochromic (red) shift in the emission spectrum compared to the unsubstituted 2-phenyl-benzoxazole.

| Emitter Type | Host/Device Structure | Max. Emission (nm) | Max. Efficiency (EQE %) | Max. Luminance (cd/m²) |

| Biphenyl derivative with benzoxazole researchgate.net | ITO/TPD/Emitter/LiF/Al | Green | Not Specified | 217,900 nW/cm² |

| Oxazole-substituted dual-core (TPO-AP) nih.gov | Non-doped EML | 443 | 4.26% | Not Specified |

| Oligofluorenes (related blue emitters) encyclopedia.pub | Spin-casted EML | ~400 | 2.0% | 1300 |

This table presents data for related benzoxazole and blue-emitting compounds to illustrate the potential performance of devices based on the this compound scaffold.

Charge Transport and Hole-Blocking Layer Applications

A key factor for high-efficiency OLEDs is balanced charge injection and transport within the device. Materials used in the emissive layer should ideally support the transport of both electrons and holes, or be paired with appropriate transport layers. nih.gov The electron-deficient nature of the benzoxazole ring makes its derivatives promising candidates for electron transport layers (ETLs) or hole-blocking layers (HBLs). rsc.org An HBL must have a high lowest unoccupied molecular orbital (LUMO) energy level to prevent electrons from leaking from the emissive layer to the hole transport layer (HTL), and a suitable highest occupied molecular orbital (HOMO) to allow hole injection into the emissive layer.

Theoretical studies on structurally similar 2-(2-hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives show that modifying the molecular structure can tune charge transport properties, creating materials that are predominantly electron-transporting or have balanced hole- and electron-transport capabilities. nih.gov The introduction of the benzoxazole moiety is a common strategy to enhance electron transport characteristics in OLED materials. For example, incorporating oxazole (B20620) side groups into a blue emitter was shown to help maintain charge balance even at high current densities. nih.gov Therefore, this compound could function not only as an emitter but also as an electron-transporting or hole-blocking component in multilayered OLED devices, contributing to higher efficiency and stability.

Engineering of Fluorescent Probes and Sensors for Chemical and Biological Analytes

The inherent fluorescence of the 2-aryl-benzoxazole scaffold makes it an excellent platform for designing fluorescent probes. rsc.orgrsc.org These sensors operate by converting the recognition of a specific analyte (like a metal ion or a change in pH) into a measurable change in their fluorescence properties. nih.gov

Selectivity and Sensitivity Mechanisms

The design of a selective and sensitive fluorescent probe typically follows a "receptor-spacer-fluorophore" model. rsc.org The this compound unit would serve as the stable and efficient fluorophore. A receptor unit, designed to bind a specific analyte, is attached to this core.

For Metal Ions: The selectivity for a particular metal ion is achieved by designing a receptor with a specific coordination geometry and set of donor atoms. For example, a water-soluble sensor based on 2-(2′-aminophenyl)benzoxazole was engineered with a picolylamine receptor that showed high selectivity for Zn²⁺ over other metal ions. rsc.org Similarly, a macrocyclic chemosensor containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore was developed for detecting Zn²⁺ and Cd²⁺. mdpi.com The binding of the metal ion to the receptor alters the electronic structure of the fluorophore, leading to a change in fluorescence intensity.

For pH Sensing: Probes for pH sensing are often designed based on the principle of excited-state intramolecular proton transfer (ESIPT) or by incorporating a pH-sensitive functional group. nih.govmdpi.com For instance, derivatives like 2-(2'-hydroxyphenyl)benzoxazole (HPBO) are classic ESIPT dyes. rsc.org In these molecules, a proton transfer occurs in the excited state, leading to a large Stokes shift. Changes in environmental pH can disrupt the hydrogen bonding necessary for ESIPT or protonate/deprotonate the molecule, causing a distinct fluorescence response. nih.gov A probe based on 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole was shown to be highly sensitive to pH changes around pH 7-8 due to the high acidity of its fluorophenol group. nih.gov

Sensing Modalities and Signal Transduction

Signal transduction is the process by which the analyte-binding event is converted into an optical signal. Common modalities for benzoxazole-based probes include:

"Off-On" Fluorescence Switching: In this mode, the probe is initially non-fluorescent or weakly fluorescent. Upon binding the analyte, a significant enhancement in fluorescence intensity is observed. This is often achieved through mechanisms like Chelation-Enhanced Fluorescence (CHEF). For example, a 2-(2′-aminophenyl)benzoxazole-based sensor exhibited a 25-fold fluorescence enhancement upon binding to Zn²⁺. rsc.org

Photoinduced Electron Transfer (PET): PET is another common mechanism for "off-on" sensors. In the "off" state, a nearby receptor quenches the fluorophore's excitement through electron transfer. Binding of the analyte to the receptor inhibits this PET process, "turning on" the fluorescence. A macrocyclic benzoxazole sensor for Zn²⁺ and Cd²⁺ was shown to operate via a PET-mediated mechanism. mdpi.com

Ratiometric Sensing: This advanced modality involves measuring the ratio of fluorescence intensities at two different wavelengths. This provides a built-in correction for environmental effects and probe concentration, leading to more accurate measurements. This can be achieved in systems where analyte binding causes a shift in the emission spectrum.

The table below details the characteristics of several fluorescent probes based on the benzoxazole scaffold.

| Probe Base | Analyte | Sensing Mechanism | Signal Change | Limit of Detection (LOD) |

| 2-(2′-aminophenyl)benzoxazole derivative rsc.org | Zn²⁺ | CHEF | 25-fold fluorescence increase | Not Specified |

| Macrocyclic bis(benzoxazolyl)phenyl mdpi.com | Zn²⁺, Cd²⁺ | PET / CHEF | Fluorescence "turn-on" | Not Specified |

| 2-(Trifluoro-hydroxyphenyl)benzoxazole nih.gov | Mg²⁺, pH | Deprotonation / Chelation | Fluorescence enhancement | Sensitive at pH 7-8 |

| 2-(Benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (related azole) acs.org | Cysteine | Tandem Reaction | 4725-fold fluorescence increase | 32.6 nM |

Applications in Advanced Polymeric Materials

The incorporation of rigid heterocyclic units like benzoxazole into polymer backbones is a well-established strategy for creating high-performance polymers with exceptional thermal stability, mechanical strength, and chemical resistance. rsc.org

Polybenzoxazoles (PBOs) and related structures like poly(benzoxazole imide)s (PBOPIs) are known for their high glass transition temperatures (Tg) and excellent thermal stability. rsc.org For example, a series of novel PBOPIs prepared from diamines containing a benzoxazole moiety exhibited high Tg values ranging from 285 to 363 °C and 5% weight loss temperatures between 510–564 °C. rsc.org These polymers also showed impressive mechanical properties, with tensile strengths of 103–126 MPa. rsc.org

Another important class is thermally rearranged (TR) polymers. In this approach, a precursor polymer, often a polyimide with ortho-hydroxyl groups, is heated to high temperatures. This induces a thermal rearrangement and cyclization reaction, converting the polyimide into a polybenzoxazole. acs.org This process creates polymers with a high fractional free volume, making them useful for applications like gas separation membranes. acs.org The inclusion of the this compound moiety, either as part of a monomer used in polymerization or as a pendant group, could be used to synthesize new high-performance polymers with tailored properties for demanding applications in aerospace, electronics, and filtration.

Catalytic Applications and Ligand Design for Metal Complexes

The benzoxazole core, including derivatives like this compound, serves as a privileged structure in the design of ligands for metal complexes used in catalysis. The nitrogen and oxygen atoms within the oxazole ring can effectively coordinate with various metal ions, creating stable and catalytically active complexes. Researchers have explored the modification of the benzoxazole scaffold to fine-tune the electronic and steric properties of the resulting ligands. This allows for the optimization of catalytic activity and selectivity for specific chemical transformations. While direct catalytic applications of this compound itself are not extensively documented in the provided results, the broader class of benzoxazoles is recognized for its importance in developing new agrochemicals and pharmaceuticals through catalytic processes. nih.govdntb.gov.uanih.gov

Fundamental Insights into Bioactivity Mechanisms

The biological activity of this compound and related compounds is a subject of significant research interest. Understanding the molecular interactions with biomolecules is crucial for elucidating their mechanisms of action.

Interaction with Nucleic Acids (e.g., DNA Binding and Intercalation)

Aromatic heterocyclic compounds, a class to which this compound belongs, are known to interact with DNA. nih.gov One common mode of interaction is intercalation, where the flat aromatic portion of the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can lead to structural changes in the DNA, such as lengthening and unwinding of the helix. nih.gov Such alterations can interfere with crucial cellular processes like DNA replication, transcription, and the activity of enzymes involved in DNA metabolism. nih.gov The specific interactions of this compound with DNA are a subject of ongoing investigation to understand its potential biological effects. Some studies have investigated the binding of similar benzoxazole derivatives to DNA, revealing that these interactions can be influenced by the specific substituents on the benzoxazole core. nih.govresearchgate.net

Protein-Ligand Interaction Modeling and Binding Site Analysis

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying the interactions between small molecules like this compound and proteins. nih.govresearchgate.netnih.govaalto.fi These models help predict the binding affinity and identify the specific amino acid residues within the protein's active or allosteric sites that interact with the ligand. nih.govaalto.fi For instance, studies on other benzoxazole derivatives have shown that they can act as inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) and acetylcholinesterase (AChE) by binding to their catalytic sites. nih.govnih.govresearchgate.netnih.gov The analysis of these interactions often reveals the importance of hydrogen bonds, hydrophobic interactions, and other non-covalent forces in stabilizing the protein-ligand complex. biorxiv.org Understanding these binding modes at a molecular level is essential for the rational design of more potent and selective inhibitors.

| Parameter | Description | Relevance to this compound |

| Binding Affinity (Kb) | A measure of the strength of the binding interaction between a ligand and a protein. | A higher binding affinity suggests a more stable complex and potentially greater biological effect. |

| Binding Site | The specific region on a protein where a ligand binds. | Identifying the binding site helps to understand the mechanism of action (e.g., competitive vs. non-competitive inhibition). |

| Key Interactions | The specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and protein. | These interactions determine the specificity and stability of the binding. |

| Conformational Changes | Changes in the three-dimensional structure of the protein or ligand upon binding. | Can be predicted by models like "induced fit" and "conformational selection". nih.gov |

Utility as Research Tools in Chemical Biology

The intrinsic properties of the benzoxazole scaffold make it a valuable platform for the development of research tools in chemical biology.

Fluorescent probes are small molecules that exhibit a change in their fluorescence properties upon interacting with a specific target, enabling the visualization and quantification of biological processes in real-time. nih.govepfl.chrsc.org Many benzoxazole derivatives possess inherent fluorescent properties. mdpi.com This fluorescence can be modulated by their interaction with biomolecules, making them suitable for use as imaging agents in in vitro studies. For example, a change in the fluorescence of a benzoxazole-based probe could indicate binding to a specific protein or nucleic acid, allowing researchers to track these molecules within a cellular environment. mdpi.com Chemical probes, a broader category that includes fluorescent probes, are designed to interact with a specific biological target and elicit a measurable response, providing insights into cellular function and dysfunction. nih.govepfl.ch The stable and modifiable structure of benzoxazoles makes them an attractive core for designing such probes. nih.govdntb.gov.uanih.gov

Applications in Agrochemical Discovery

The benzoxazole ring is a key structural motif in the discovery of new agrochemicals. nih.govdntb.gov.uanih.gov Compounds containing this scaffold have demonstrated a wide range of biological activities, including herbicidal and insecticidal properties. nih.govdntb.gov.uanih.govresearchgate.net

The herbicidal mechanism of some benzoxazole-containing compounds involves the inhibition of crucial plant enzymes. For example, certain benzoxazole derivatives act as inhibitors of acetyl-coenzyme A carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses. nih.gov By blocking this pathway, the compounds prevent the production of vital lipids, leading to the death of the plant. nih.gov Research into the structure-activity relationships of benzoxazole derivatives continues to guide the development of new and more effective herbicides. researchgate.net While specific studies on the herbicidal or insecticidal mechanisms of this compound were not found, the general importance of the benzoxazole class in this field is well-established. nih.govdntb.gov.uanih.gov

Structure Property Relationships and Rational Design Principles

Influence of Substituent Effects on Chemical Reactivity and Physical Properties

Substituents on the 2-phenyl-benzooxazole core significantly alter the molecule's electronic distribution and spatial characteristics, which in turn dictates its chemical reactivity and physical behaviors like fluorescence. rsc.orgnih.gov

Electronic and Steric Modulations of the Benzooxazole Core

The nature and position of substituents on the 2-phenyl ring or the benzooxazole core can dramatically influence the molecule's properties. The introduction of an ethyl group at the para-position of the phenyl ring, as in 2-(4-Ethyl-phenyl)-benzooxazole, primarily exerts an electronic effect.

Steric Effects: The steric hindrance of a para-substituent like an ethyl group is generally minimal and does not significantly impact the coplanarity between the phenyl ring and the benzooxazole core. However, substituents at other positions, particularly ortho-positions, can introduce significant steric strain, forcing the rings to twist out of plane and disrupting π-conjugation, which affects photophysical properties. rsc.orgcapes.gov.br

A comparative analysis of various substituents on the 2-phenyl-benzooxazole framework highlights the role of the 4-ethyl group.

| Substituent at para-position | Electronic Nature | Expected Impact on Absorption/Emission | Reference for Principle |

|---|---|---|---|

| -H (Hydrogen) | Neutral | Baseline for comparison | researchgate.net |

| -CH₂CH₃ (Ethyl) | Weak Electron-Donating | Slight red-shift compared to -H | researchgate.net |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Significant red-shift | researchgate.net |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Blue-shift or complex spectral changes | researchgate.net |

| -Cl (Chloro) | Electron-Withdrawing (inductive), Weakly Donating (resonance) | Variable, often slight blue-shift | nih.gov |

Hammett and Taft Equation Analysis for Substituent Effects

The Hammett equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction (substituent = H).

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. For a 4-ethyl group, the σₚ value is approximately -0.15, indicating its electron-donating character.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions.

A negative ρ value for a reaction indicates that the reaction is favored by electron-donating groups. Conversely, a positive ρ value signifies that electron-withdrawing groups accelerate the reaction. By applying this principle, one could predict how this compound would behave in a given reaction compared to other substituted analogs, assuming the reaction mechanism is sensitive to the electronic effects on the phenyl ring.

Conformational Analysis and its Impact on Molecular Properties

The conformation of 2-phenyl-benzooxazole derivatives is primarily defined by the dihedral angle between the phenyl ring and the benzooxazole core. This angle is crucial as it governs the extent of π-conjugation across the molecule. capes.gov.br

For this compound, the molecule tends to adopt a nearly planar conformation in the ground state. This planarity allows for effective electronic communication between the two aromatic systems, which is essential for its characteristic strong fluorescence. rsc.org Studies on similar compounds show that deviations from planarity, often induced by bulky ortho-substituents or intermolecular interactions in the solid state, can disrupt this conjugation. This disruption leads to a blue-shift (hypsochromic shift) in the absorption spectrum and can decrease fluorescence quantum yield. capes.gov.br In dilute solutions, where intermolecular interactions are minimized, these molecules typically exhibit more planar conformations and stronger emission. capes.gov.br

Rational Design Strategies for Analogues and Derivatives with Tunable Properties

The 2-phenyl-benzooxazole scaffold is a prime candidate for rational drug design and materials science due to its synthetic accessibility and tunable properties. mdpi.comnih.gov The design of analogs based on this compound involves strategic modifications to achieve desired outcomes.

Strategies for Tuning Properties:

Modulating Photophysical Properties: To shift fluorescence to longer wavelengths (a red-shift), designers can replace the ethyl group with stronger electron-donating groups (e.g., methoxy, amino) or extend the π-conjugated system by adding more aromatic rings. researchgate.netresearchgate.net This is a common strategy for developing fluorescent probes and materials for organic light-emitting diodes (OLEDs). mdpi.com

Enhancing Biological Activity: Structure-activity relationship (SAR) studies on benzooxazole derivatives have shown that specific substituents are critical for biological potency. nih.gov For example, introducing groups that can form hydrogen bonds or enhance lipophilicity can improve interactions with biological targets like enzymes or receptors. nih.govnih.gov

Improving Solid-State Properties: For applications in materials science, modifications are made to control crystal packing and prevent fluorescence quenching in the solid state. Attaching bulky groups can prevent tight π-stacking, a common cause of quenching, thereby promoting aggregation-induced emission (AIE). rsc.org

Computational-Aided Design and Virtual Screening for Optimized Properties

Computational chemistry is an indispensable tool for the rational design and optimization of benzooxazole derivatives. researchgate.netresearchgate.net Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow researchers to predict molecular properties before undertaking complex synthesis. researchgate.netmdpi.com

Applications in Benzooxazole Design:

Predicting Electronic and Photophysical Properties: DFT/TD-DFT calculations can accurately predict the HOMO-LUMO energy gaps, absorption spectra, and emission wavelengths of designed molecules. researchgate.netmdpi.com This allows for the in-silico screening of large libraries of virtual compounds to identify candidates with desired optical properties. For example, TD-DFT has been used to predict the fluorescent properties of novel benzooxazole derivatives. mdpi.com

Virtual Screening and Molecular Docking: In drug discovery, molecular docking is used to predict how a designed molecule, such as a derivative of this compound, will bind to a specific biological target like an enzyme or receptor. nih.govbiotech-asia.org This helps in prioritizing compounds for synthesis and biological testing, saving time and resources. nih.govnih.gov For instance, docking studies have guided the design of benzoxazole (B165842) derivatives as potent inhibitors for targets like VEGFR-2. nih.govresearchgate.net

Understanding Reaction Mechanisms: Computational models can elucidate reaction pathways, helping to optimize synthetic procedures for creating new derivatives. nih.gov

The synergy between computational prediction and experimental synthesis accelerates the discovery of new 2-phenyl-benzooxazole derivatives with precisely tailored properties for advanced applications.

Emerging Research Directions and Future Challenges

Integration with Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for 2-(4-Ethyl-phenyl)-benzooxazole. The planar nature of the benzooxazole ring system and the potential for π-π stacking interactions make it an ideal candidate for the construction of self-assembling systems.

Research into related benzooxazole derivatives has demonstrated their ability to form complex supramolecular structures. For instance, carbazole-based vinyl-benzooxazole derivatives have been shown to self-assemble into gels, with the gelation capabilities being influenced by the length of attached alkyl chains. nih.gov These self-assembled materials can exhibit interesting photophysical properties, such as aggregation-induced emission, which could be modulated by external stimuli. researchgate.netbohrium.com The formation of these ordered assemblies is driven by a combination of weak intermolecular forces, including hydrogen bonds, chalcogen bonds, and π-stacking interactions. nih.gov

For this compound, the ethyl group on the phenyl ring could influence the packing and self-assembly behavior, potentially leading to the formation of novel supramolecular architectures with unique properties. The exploration of its self-assembly in different solvents and under various conditions could lead to the development of new functional materials.

Table 1: Factors Influencing Supramolecular Assembly of Benzooxazole Derivatives

| Factor | Influence on Self-Assembly | Potential Application |

| Alkyl Chain Length | Affects critical gelation concentrations and packing. nih.gov | Tunable soft materials, sensors. |

| Solvent Polarity | Can direct the formation of different assembled structures. researchgate.net | Stimuli-responsive materials. |

| Aromatic Substituents | Can modify π-stacking interactions and electronic properties. | Organic electronics, optoelectronics. |

| Introduction of Functional Groups | Can introduce specific interactions like hydrogen bonding to guide assembly. | Crystal engineering, drug delivery. |

Applications in Nanoscience and Nanotechnology

The fluorescent properties inherent to many benzooxazole derivatives make them promising candidates for applications in nanoscience and nanotechnology. mdpi.commdpi.com These compounds can be utilized as fluorescent probes for bioimaging, as components in chemical sensors, and as materials for the development of organic light-emitting diodes (OLEDs).

The specific substitution pattern of this compound is expected to influence its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. By fine-tuning these properties through chemical modification, it may be possible to develop highly sensitive and selective fluorescent sensors for the detection of specific ions, molecules, or changes in the local environment.

Furthermore, the ability of benzooxazoles to be incorporated into larger molecular frameworks or polymers opens up possibilities for the creation of advanced nanomaterials. These materials could find use in areas such as targeted drug delivery, where the fluorescent nature of the benzooxazole moiety could be used for tracking the delivery vehicle within a biological system. mdpi.com The development of benzooxazole-based nanoparticles or thin films could also lead to new electronic and photonic devices.

Advancements in Green Synthesis and Sustainable Chemistry for Benzooxazoles

The increasing emphasis on sustainable practices in chemistry has driven the development of greener synthetic routes for the production of benzooxazoles. mdpi.com Traditional methods for synthesizing these compounds often involve harsh reaction conditions, toxic solvents, and the generation of significant amounts of waste.

Recent research has focused on the use of more environmentally friendly techniques such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemical methods. nih.gov These approaches often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous substances. mdpi.comnih.gov For example, the synthesis of 2-(3,4-disubstituted phenyl)benzooxazole derivatives has been successfully achieved using sustainable methods with significant reductions in reaction times compared to conventional approaches. nih.govnih.gov

The application of green chemistry principles to the synthesis of this compound could involve the use of water or other green solvents, the development of catalytic methods to replace stoichiometric reagents, and the implementation of one-pot procedures to minimize purification steps. conicet.gov.ar These advancements not only reduce the environmental impact of the synthesis but also can lead to more cost-effective and efficient production processes.

Table 2: Comparison of Synthesis Methods for Benzooxazole Derivatives

| Synthesis Method | Key Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.gov | nih.gov |

| Ultrasound Irradiation | Enhanced reaction rates, improved mass transfer. nih.gov | nih.gov |

| Mechanochemistry | Solvent-free or reduced solvent conditions, high efficiency. nih.gov | nih.gov |

| Deep Eutectic Solvents | Biodegradable and low-cost solvent alternatives. nih.gov | nih.gov |

Challenges in Translational Research from Laboratory to Broader Scientific Impact (excluding commercialization)

Despite the promising properties of this compound and related compounds, there are several challenges in translating laboratory findings into broader scientific impact. One of the primary hurdles is a complete understanding of the structure-activity relationships for various applications. While certain substitutions are known to enhance particular properties, a more systematic and predictive understanding is needed to design molecules with optimized performance for specific tasks.